molecular formula C20H28N2O4 B5636173 9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one

9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5636173
M. Wt: 360.4 g/mol
InChI Key: JVKGKSMEWZDJMR-UHFFFAOYSA-N
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Description

9-(2,6-Dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspiro[5.5]undecanes. These compounds are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes can involve Michael addition reactions and spirocyclization of pyridine substrates. An efficient synthesis method includes the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang, Lin, Padilla, & Rotstein, 2008). Another method involves intramolecular spirocyclization of 4-substituted pyridines, activated with ethyl chloroformate and reacted with β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Diazaspiro[5.5]undecanes often exhibit complex molecular structures. The crystal structure and thermodynamic properties of related compounds, such as 1,5-dioxaspiro[5.5] derivatives, have been studied using quantum chemical computations and spectroscopic techniques to understand their molecular configurations (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

These compounds are known for their participation in various chemical reactions, including Prins cascade cyclization, which is used to synthesize spirocyclic derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014). The chemical properties of diazaspiro[5.5]undecanes are influenced by the substituents and the reaction conditions used in their synthesis.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely linked to the molecular structure and the specific substituents present in the diazaspiro[5.5]undecane framework. Studies on related compounds, like 1,5-dioxaspiro[5.5] derivatives, provide insights into the relationship between molecular structure and physical properties (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecanes depend on the functional groups attached to the spirocyclic core. These properties influence their reactivity in various chemical reactions, such as Prins cascade cyclization and Michael addition reactions (Reddy, Medaboina, Sridhar, & Singarapu, 2014), (Yang, Lin, Padilla, & Rotstein, 2008).

Mechanism of Action

The compound acts as an inhibitor of METTL3, a key player in a variety of diseases . It shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Future Directions

The compound shows promise as a potent and selective METTL3 inhibitor . Future research could focus on further optimizing its potency and selectivity, as well as exploring its potential applications in the treatment of diseases associated with METTL3.

properties

IUPAC Name

9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-21-14-20(9-8-17(21)23)10-12-22(13-11-20)19(24)18-15(25-2)6-5-7-16(18)26-3/h5-7H,4,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKGKSMEWZDJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,6-Dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one

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